tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl group, a cyanophenyl group, and an oxazepane ring
Preparation Methods
The synthesis of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:
Formation of the oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable reaction conditions.
Attachment of the cyanophenyl group: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions. The cyanophenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to targets. The oxazepane ring can provide conformational rigidity, affecting the compound’s overall shape and reactivity .
Comparison with Similar Compounds
tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(4-methylphenyl)-1,4-oxazepane-4-carboxylate: This compound has a methyl group instead of a cyanophenyl group, which can affect its reactivity and applications.
tert-Butyl (S)-2-(4-chlorophenyl)-1,4-oxazepane-4-carboxylate:
Properties
IUPAC Name |
tert-butyl (2S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXYPPSPSUQTJP-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.